molecular formula C8H15BrClNO B13923942 3-bromo-1-oxa-8-azaspiro[4.5]decane;hydrochloride

3-bromo-1-oxa-8-azaspiro[4.5]decane;hydrochloride

Cat. No.: B13923942
M. Wt: 256.57 g/mol
InChI Key: FJKWULVJSBYVEJ-UHFFFAOYSA-N
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Description

3-Bromo-1-oxa-8-azaspiro[4.5]decane;hydrochloride is a chemical compound that belongs to the spiro compound family. Spiro compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound has a spiro linkage involving an oxygen and nitrogen atom, making it a heterocyclic compound. It is often used in various scientific research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-oxa-8-azaspiro[4.5]decane;hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . The reaction is carried out under controlled conditions to ensure the formation of the desired spiro compound. The process involves several steps, including alkylation and heterocyclization, to achieve the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-oxa-8-azaspiro[4.5]decane;hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The spiro structure allows for cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxygenated or deoxygenated compounds.

Scientific Research Applications

3-Bromo-1-oxa-8-azaspiro[4.5]decane;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex spiro compounds and heterocycles.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a scaffold for drug development.

    Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-1-oxa-8-azaspiro[4.5]decane;hydrochloride involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on proteins or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1-oxa-8-azaspiro[4.5]decane;hydrochloride is unique due to the presence of the bromine atom, which allows for further functionalization and derivatization. This makes it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C8H15BrClNO

Molecular Weight

256.57 g/mol

IUPAC Name

3-bromo-1-oxa-8-azaspiro[4.5]decane;hydrochloride

InChI

InChI=1S/C8H14BrNO.ClH/c9-7-5-8(11-6-7)1-3-10-4-2-8;/h7,10H,1-6H2;1H

InChI Key

FJKWULVJSBYVEJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC(CO2)Br.Cl

Origin of Product

United States

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